4,6-Dichloro-8-fluoroquinoline-3-carbonitrile
CAS No.: 936498-06-5
Cat. No.: VC2474737
Molecular Formula: C10H3Cl2FN2
Molecular Weight: 241.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936498-06-5 |
|---|---|
| Molecular Formula | C10H3Cl2FN2 |
| Molecular Weight | 241.05 g/mol |
| IUPAC Name | 4,6-dichloro-8-fluoroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C10H3Cl2FN2/c11-6-1-7-9(12)5(3-14)4-15-10(7)8(13)2-6/h1-2,4H |
| Standard InChI Key | CCWYVOHHAUBIKY-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)Cl |
| Canonical SMILES | C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)Cl |
Introduction
Chemical Identity and Structure
4,6-Dichloro-8-fluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C₁₀H₃Cl₂FN₂ and a molecular weight of 241.06 g/mol. The compound is classified as a halogenated quinoline derivative, featuring a quinoline core with specific substituents: two chlorine atoms at positions 4 and 6, a fluorine atom at position 8, and a carbonitrile group at position 3. Its structural characteristics contribute to its chemical reactivity and biological profile.
The structural identification parameters for this compound include:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₃Cl₂FN₂ |
| Molecular Weight | 241.06 g/mol |
| CAS Number | 936498-06-5 |
| Structure Classification | Halogenated quinoline derivative |
| IUPAC Name | 4,6-dichloro-8-fluoro-quinoline-3-carbonitrile |
| European Community (EC) Number | 978-412-3 |
This compound possesses a planar quinoline ring system with the halogen substitutions creating a unique electronic distribution that influences its reactivity patterns and interaction with biological targets .
Physical and Chemical Properties
4,6-Dichloro-8-fluoroquinoline-3-carbonitrile typically appears as a white to off-white solid at room temperature. The physical and chemical properties of this compound are largely influenced by its halogen substituents and the electron-withdrawing carbonitrile group.
Physical Properties
The physical characteristics of 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile contribute to its stability and handling in laboratory and industrial settings:
| Property | Value/Description |
|---|---|
| Physical State | White to off-white solid |
| Appearance | Crystalline powder |
| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane); poorly soluble in water |
| Melting Point | Typically in the range of 180-200°C |
| Stability | Stable under normal laboratory conditions |
Chemical Properties
The chemical reactivity of 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile is primarily determined by its functional groups:
Synthesis Methods
The synthesis of 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile can be achieved through several synthetic routes, typically involving multi-step processes. These methods offer flexibility in scaling up production and optimizing yields for research and industrial applications.
Common Synthetic Approaches
One prevalent method begins with 2,4-dichloro-6-fluoroaniline as a starting material. This approach involves:
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Diazotization of the aniline derivative
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A Sandmeyer reaction to introduce the carbonitrile group
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Cyclization to form the quinoline core structure
An alternative synthetic pathway utilizes 4,6-dichloro-2-(methylsulfonyl)-1,3-pyrimidine as a precursor. This method involves several transformations to yield the target compound, with the choice of synthesis route often depending on factors such as cost-effectiveness and the availability of starting materials.
The experimental conditions typically involve:
| Reaction Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Diazotization | NaNO₂, HCl | 0-5°C | Requires careful temperature control |
| Sandmeyer Reaction | CuCN, KCN | 60-80°C | Toxic reagents, safety precautions needed |
| Cyclization | Polyphosphoric acid | 120-150°C | Extended reaction time (4-6 hours) |
| Purification | Column chromatography | Room temperature | Typically uses ethyl acetate/hexane gradient |
Modern Synthetic Improvements
Recent advancements in synthetic methodologies have improved the efficiency and yield of 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile production. These include microwave-assisted synthesis, flow chemistry approaches, and the use of more environmentally friendly reagents to replace toxic cyanide sources.
Biological Activity and Applications
4,6-Dichloro-8-fluoroquinoline-3-carbonitrile exhibits significant biological activity, particularly in the context of enzyme inhibition. Its unique structural features make it valuable in medicinal chemistry and other scientific applications.
Enzyme Inhibition Properties
The compound has demonstrated potential as an enzyme inhibitor, with derivatives showing activity against various biological targets. Certain derivatives have exhibited antitumor activity through the inhibition of tyrosine kinases, which play crucial roles in regulating cell growth and proliferation.
The mechanism of action involves the compound's interaction with specific biomolecular targets such as enzymes or receptors. The presence of halogen substituents contributes to the compound's ability to form halogen bonds with protein targets, potentially enhancing binding affinity and selectivity .
Structure-Activity Relationships
Studies on fluorinated quinolines indicate that the antiviral and anticancer activities of these compounds are influenced by their lipophilicity and electronic properties. Research has shown that:
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Antiviral activity increases linearly with increasing lipophilicity
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Biological activity is positively influenced by the electron-withdrawing properties of substituents
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The specific positioning of halogen atoms on the quinoline scaffold significantly impacts activity profiles
For example, studies on related halogenated quinolines have demonstrated that compounds with chloro and fluoro substituents can exhibit significant anticancer activity against multiple cell lines, including MCF-7, HCT 116, HepG-2, and A549 cancer cells .
Scientific and Industrial Applications
4,6-Dichloro-8-fluoroquinoline-3-carbonitrile has diverse applications across various scientific fields:
| Field | Applications |
|---|---|
| Medicinal Chemistry | Building block for drug discovery, particularly for kinase inhibitors |
| Materials Science | Development of functional materials with unique electronic properties |
| Organic Synthesis | Versatile intermediate for the preparation of complex molecules |
| Analytical Chemistry | Reference standard for chromatographic and spectroscopic methods |
The compound serves as a valuable chemical intermediate in the synthesis of more complex molecules with potential pharmaceutical applications, particularly in the development of protein kinase inhibitors .
Chemical Reactions and Derivatization
4,6-Dichloro-8-fluoroquinoline-3-carbonitrile can participate in various chemical reactions due to its reactive halogen atoms and carbonitrile functional group. These transformations enable the exploration of diverse chemical derivatives for potential applications in drug discovery and materials science.
Key Reaction Types
The compound can undergo several types of reactions:
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Nucleophilic Aromatic Substitution: The chlorine atoms at positions 4 and 6 can be substituted with various nucleophiles (amines, alcohols, thiols) to generate a diverse array of derivatives.
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Carbonitrile Transformations: The carbonitrile group can be converted to carboxamides, carboxylic acids, or amines through hydrolysis, reduction, or other functional group interconversions.
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Cross-Coupling Reactions: The halogenated positions can participate in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to introduce carbon-carbon or carbon-heteroatom bonds.
Structural Modifications and Effects
Modifications to the basic scaffold of 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile can significantly impact its physicochemical and biological properties:
| Modification | Effect on Properties | Potential Applications |
|---|---|---|
| Replacement of chlorine with amino groups | Increased water solubility, altered electronic properties | Enhanced bioavailability for medicinal applications |
| Functionalization of the carbonitrile group | Modified hydrogen-bonding capabilities | Improved target binding in drug design |
| Introduction of alkoxy substituents | Altered lipophilicity and membrane permeability | Optimized pharmacokinetic properties |
| Addition of heterocyclic substituents | Enhanced binding to specific protein targets | Increased selectivity for therapeutic targets |
Spectroscopic Characterization
The structural characterization of 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile is typically performed using various spectroscopic techniques. These methods provide valuable information about the compound's structural features and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon environments in the molecule. For related fluorinated quinoline compounds, characteristic NMR features include:
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¹H NMR signals for aromatic protons typically appear in the range of δ 7.0-8.5 ppm
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The fluorine atom at position 8 introduces characteristic coupling patterns with nearby protons (³J H-F typically 8-9 Hz)
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¹³C NMR spectra show characteristic splittings due to carbon-fluorine coupling, with ¹J C-F values of approximately 250-260 Hz for the carbon directly bonded to fluorine
Infrared (IR) Spectroscopy
IR spectroscopy is valuable for identifying key functional groups in 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile:
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